2-((5-(4-bromophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
Description
This compound is a heterocyclic small molecule featuring an imidazole core substituted with a 4-bromophenyl group at position 5 and a 4-(trifluoromethoxy)phenyl group at position 1. A thioether linkage connects the imidazole to an acetamide moiety, which is further substituted with a 4-methylthiazol-2-yl group. The 4-methylthiazole moiety likely contributes to increased lipophilicity, influencing membrane permeability and pharmacokinetic properties .
Properties
IUPAC Name |
2-[5-(4-bromophenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrF3N4O2S2/c1-13-11-33-20(28-13)29-19(31)12-34-21-27-10-18(14-2-4-15(23)5-3-14)30(21)16-6-8-17(9-7-16)32-22(24,25)26/h2-11H,12H2,1H3,(H,28,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQDFRHXKIUGCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)(F)F)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrF3N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-(4-bromophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C24H17BrF3N3O2S
- Molecular Weight : 548.4 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in critical biochemical pathways. The presence of the trifluoromethoxy group enhances binding affinity, potentially increasing selectivity towards target proteins.
Antimicrobial Activity
Recent studies have highlighted the compound's efficacy against various bacterial strains, particularly those resistant to conventional antibiotics. For instance, the compound has shown significant inhibition against Clostridioides difficile enoyl-acyl carrier protein (ACP) reductase II enzyme (FabK), with IC50 values ranging from 0.10 to 0.24 μM, indicating strong antibacterial activity .
Table 1: Antimicrobial Activity Data
| Compound | Target | IC50 (μM) | MIC (μg/mL) |
|---|---|---|---|
| This compound | FabK | 0.10 - 0.24 | 1.56 - 6.25 |
| Other Related Compounds | FabK | Varies | Varies |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have indicated that it exhibits cytotoxic effects on various cancer cell lines, with notable selectivity towards certain types. For example, compounds derived from similar structural frameworks have demonstrated GI50 values (the concentration required to inhibit cell growth by 50%) in the low micromolar range against several cancer types including lung and breast cancers .
Table 2: Anticancer Activity Data
| Compound | Cancer Cell Line | GI50 (μM) |
|---|---|---|
| Similar Derivative A | EKVX (lung cancer) | 1.7 |
| Similar Derivative B | OVCAR-4 (ovarian cancer) | 21.5 |
| Similar Derivative C | MDA-MB-435 (breast cancer) | 15.1 |
Case Studies
Several case studies have focused on the synthesis and evaluation of derivatives of this compound, exploring modifications that enhance its biological activity:
- Study on Structural Modifications : Research indicated that altering the phenyl groups in the imidazole ring significantly affected the compound's potency against bacterial strains. For instance, replacing one of the bromophenyl groups with a trifluoromethyl substituent improved antibacterial efficacy .
- Combination Therapy Approaches : Another study explored the use of this compound in combination with other antibiotics, revealing synergistic effects that could lead to lower required dosages and reduced side effects in therapeutic applications .
Scientific Research Applications
Antibacterial Properties
Recent studies have highlighted the antibacterial potential of compounds similar to 2-((5-(4-bromophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide. For instance, phenylimidazole derivatives have been shown to inhibit the Clostridioides difficile enoyl-acyl carrier protein reductase II enzyme (FabK), which is crucial for bacterial fatty acid synthesis. This inhibition translates to significant antibacterial activity, with compounds exhibiting IC values in the low micromolar range, demonstrating their potential as new anti-C. difficile agents .
Antitumor Activity
Compounds with similar structures have been evaluated for their antitumor properties. For example, thiazole-containing compounds have shown broad-spectrum antitumor activity against various cancer cell lines, including non-small lung cancer and leukemia. The mechanism often involves inducing apoptosis in cancer cells, making them candidates for further development in cancer therapy .
Structure-Activity Relationship (SAR)
The structure of this compound allows for modifications that can enhance its biological activity. The presence of the imidazole ring and thiazole moiety contributes to its interaction with biological targets, while substitutions like bromine and trifluoromethoxy groups can influence potency and selectivity .
Case Study 1: Antibacterial Evaluation
A study focused on synthesizing a series of phenylimidazole derivatives, including variations of the target compound, demonstrated that modifications could significantly enhance antibacterial activity against C. difficile. Compounds were tested in vitro for their ability to inhibit bacterial growth, yielding promising results that warrant further investigation into their clinical applications .
Case Study 2: Antitumor Screening
Another investigation assessed the antitumor efficacy of thiazole-based compounds derived from similar frameworks. The study revealed that certain derivatives exhibited selective cytotoxicity against specific cancer cell lines, suggesting that structural variations can lead to targeted therapeutic agents .
Chemical Reactions Analysis
2.1. Thioether Formation
The critical S-alkylation step involves:
| Reaction Component | Role |
|---|---|
| Triazole-thiol (e.g., 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol) | Nucleophile |
| 2-Bromo-1-phenylethanone | Electrophile |
| Cesium carbonate | Base catalyst |
This reaction proceeds via deprotonation of the thiol to form a thiolate ion, which displaces bromide from the alkyl bromide .
2.2. Ketone Reduction
The ketone intermediate (e.g., 2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one) is reduced to the alcohol:
2.3. Amidation and Substitution
The synthesis of N-substituted acetamides involves:
-
Reaction of chloroacetyl chloride with thiazole amines to form intermediate chloroacetamides .
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Substitution with substituted anilines (e.g., para-substituted anilines) under reflux conditions .
3.1. Thioether Stability
The thioether linkage exhibits moderate stability but can undergo:
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Oxidative reactions : Conversion to sulfones under strong oxidizing conditions.
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Nucleophilic substitution : Displacement of the sulfur atom by strong nucleophiles, though steric hindrance from bulky aromatic groups may limit reactivity.
3.2. Imidazole Ring Reactivity
The imidazole ring may participate in:
-
Electrophilic substitution : Due to the electron-withdrawing trifluoromethoxy group, directing substitution to specific positions.
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Covalent binding : Potential for irreversible binding to cysteine residues in enzymes, relevant for biological activity.
3.3. Thiazole Moiety Reactivity
The thiazole ring can engage in:
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Nucleophilic aromatic substitution : Enhanced by electron-withdrawing substituents (e.g., 4-methyl group) .
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Reduction : Under catalytic hydrogenation, forming dihydrothiazole derivatives .
Analytical Methods
Biological Activity Correlation
While this article focuses on chemical reactions, structural features like the thioether linkage and electron-withdrawing groups (trifluoromethoxy) are critical for biological activity in analogous compounds:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of imidazole- and thiazole-containing acetamide derivatives. Key structural analogues include:
Research Findings
- Enzyme Inhibition : Analogues like Compound 9 () and 9c () show activity against cyclooxygenase (COX) and kinases, suggesting the target compound may share similar inhibitory profiles.
- Metabolic Stability : Trifluoromethoxy-substituted compounds exhibit longer half-lives in microsomal assays compared to methoxy or halogenated derivatives due to resistance to CYP450-mediated oxidation .
Data Tables
Table 1: Comparative Physicochemical Properties
| Compound | Molecular Weight | logP (Predicted) | TPSA (Ų) | Solubility (mg/mL) |
|---|---|---|---|---|
| Target Compound | 610.43 | 4.2 | 98.5 | 0.12 |
| Compound 9 () | 523.52 | 3.8 | 105.7 | 0.25 |
| Compound 9c () | 628.38 | 4.5 | 94.3 | 0.08 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for preparing this compound, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves coupling a thiol-containing imidazole intermediate (e.g., 5-(4-bromophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole-2-thiol) with 2-chloro-N-(4-methylthiazol-2-yl)acetamide under basic conditions (e.g., potassium carbonate in DMF or acetonitrile) . Reaction parameters such as solvent polarity (DMF vs. THF), temperature (60–80°C), and catalyst choice (e.g., phase-transfer catalysts) critically affect yield. For example, reports yields of 65–85% for analogous compounds when using DMF at 70°C with rigorous inert gas purging. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) is recommended to achieve >95% purity.
Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Key signals include:
- Imidazole protons: δ 7.2–8.1 ppm (aromatic protons from bromophenyl and trifluoromethoxyphenyl groups) .
- Thiazole protons: δ 6.8–7.0 ppm (C4-methyl thiazol-2-yl NH) .
- Acetamide methylene: δ 4.2–4.5 ppm (S-CH2-CO) .
- IR : Stretching vibrations for C=O (1650–1680 cm⁻¹), C-S (680–720 cm⁻¹), and CF3O (1250–1300 cm⁻¹) confirm functional groups .
- Elemental Analysis : Discrepancies >0.3% between calculated and observed C/H/N values indicate impurities .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Methodological Answer : Inconsistent activity profiles (e.g., COX-1/2 inhibition in vitro vs. in vivo) may arise from metabolic stability or off-target interactions. Strategies include:
- Metabolite Identification : Use LC-MS/MS to track degradation products (e.g., hydrolysis of the acetamide group) .
- Assay Standardization : Compare results across orthogonal assays (e.g., enzymatic inhibition vs. cell-based reporter systems) .
- Computational Docking : Reconcile discrepancies by modeling binding poses in different protein conformations (e.g., ’s docking studies showing variable imidazole-thiazole orientation in COX-2) .
Q. What computational methods are suitable for predicting this compound’s pharmacokinetic (PK) properties?
- Methodological Answer :
- LogP Calculation : Use Molinspiration or SwissADME to estimate lipophilicity (predicted LogP ~3.5 due to bromophenyl/trifluoromethoxy groups) .
- Metabolic Stability : Apply CYP450 isoform-specific docking (e.g., AutoDock Vina) to identify susceptibility to oxidation at the imidazole-thioether bond .
- MD Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess membrane permeability and blood-brain barrier penetration .
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s pharmacological profile?
- Methodological Answer :
- Substituent Variation : Replace the 4-bromophenyl group with 4-fluorophenyl ( ) to enhance metabolic stability while retaining COX-2 affinity .
- Bioisosteric Replacement : Substitute the trifluoromethoxy group with methanesulfonyl () to improve solubility without compromising target binding .
- Thiazole Modifications : Introduce methyl groups at C5 of the thiazole ring ( ) to reduce hERG channel liability .
Experimental Design & Data Analysis
Q. What in vitro assays are critical for evaluating this compound’s mechanism of action?
- Methodological Answer :
- Enzyme Inhibition : Use fluorometric assays (e.g., COX-1/2 inhibition with arachidonic acid substrate) to measure IC50 values .
- Cytotoxicity Screening : Test against cancer cell lines (e.g., MCF-7, A549) via MTT assays, with EC50 <10 µM indicating therapeutic potential .
- Target Engagement : Employ thermal shift assays (TSA) to confirm binding to COX-2 (ΔTm >2°C suggests strong interaction) .
Q. How should researchers design stability studies under physiological conditions?
- Methodological Answer :
- pH Stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24h; monitor degradation via HPLC (e.g., ’s stability data for acetamide derivatives) .
- Plasma Stability : Use human plasma (37°C, 1h) to assess esterase-mediated hydrolysis of the thioacetamide group .
- Light Sensitivity : Conduct ICH Q1B photostability testing to identify need for amber vial storage .
Contradiction Analysis
Q. Why might biological activity differ between enantiomers or polymorphic forms?
- Methodological Answer :
- Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., CHIRALPAK IG column) to test COX-2 inhibition disparities ( highlights sulfoxide chirality effects) .
- Polymorph Screening : Use X-ray crystallography ( ) or DSC to identify forms with varying solubility (e.g., Form I vs. II melting points) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
